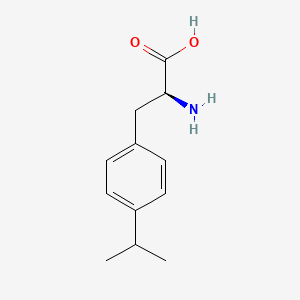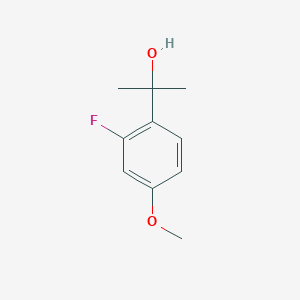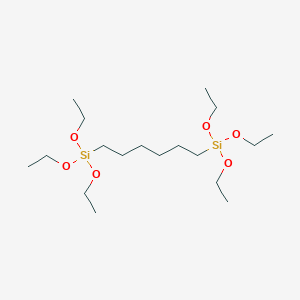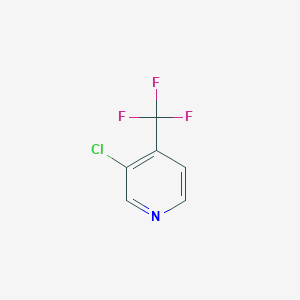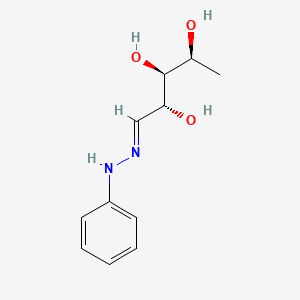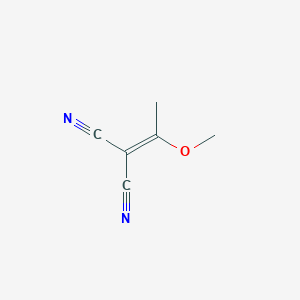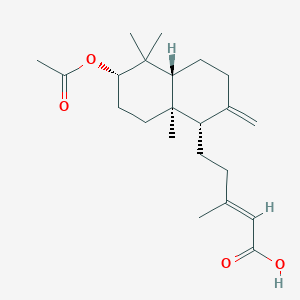
1,3,5-Tris(1H-imidazol-1-yl)benzol
Übersicht
Beschreibung
1,3,5-tri(1H-imidazol-1-yl)benzene is an organic compound with the molecular formula C15H12N6 . It is a white to orange to green powder or crystal .
Synthesis Analysis
The synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene has been reported in the literature. For instance, it has been used as an organic linker in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of Al, Cr, and Cu as metal ions .Chemical Reactions Analysis
1,3,5-tri(1H-imidazol-1-yl)benzene has been used in the synthesis of new drugs, such as anti-tumor drugs, antiviral drugs, and antibacterial drugs . It has also been used as an organic linker in the synthesis of MOFs .Physical And Chemical Properties Analysis
1,3,5-tri(1H-imidazol-1-yl)benzene is a solid at 20°C and should be stored under inert gas . It has a molecular weight of 276.30 g/mol . The compound has a melting point of 303°C and a maximum absorption wavelength of 296 nm .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1,3,5-Tris(1H-imidazol-1-yl)benzol” wird in der chemischen Synthese verwendet . Es hat ein Molekulargewicht von 276,3 und eine CAS-Nummer von 528543-96-6 .
Metall-organische Gerüste (MOFs)
Diese Verbindung wurde bei der Synthese von Metall-organischen Gerüsten (MOFs) verwendet . MOFs sind Verbindungen, die aus Metallionen oder Clustern bestehen, die an organische Liganden koordiniert sind, um ein-, zwei- oder dreidimensionale Strukturen zu bilden. Sie sind eine Art poröses Material und wurden für die Gasspeicherung und -trennung verwendet .
Kohlendioxid-Abscheidung
Die mit “this compound” synthetisierten MOFs haben eine hervorragende CO2-Adsorptionskapazität gezeigt . Dies macht sie möglicherweise nützlich für die CO2-Abscheidung und -Speicherung (CCS), ein Verfahren zur Reduzierung von Treibhausgasemissionen .
Gas- und Farbstoffmoleküladsorption
Koordinationsverbindungen mit “this compound” haben eine selektive Adsorption von Gas- und Farbstoffmolekülen gezeigt . Diese Eigenschaft kann in verschiedenen Anwendungen wie Gasreinigung und Farbstoffentfernung aus Abwasser verwendet werden .
Flüssigkristalle
“this compound” wurde bei der Konstruktion und Synthese supramolekularer säulenförmiger Flüssigkristalle verwendet . Diese Flüssigkristalle weisen einen breiten mesomorphen Bereich, gute thermische Stabilität und starke Fluoreszenz auf .
Fluoreszierende Materialien
Die mit “this compound” synthetisierten Flüssigkristalle zeigen eine starke Fluoreszenz . Dies macht sie möglicherweise nützlich für die Entwicklung von fluoreszierenden Materialien, die Anwendungen in verschiedenen Bereichen wie Bioimaging, Sensoren und optoelektronischen Geräten haben .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It has been used as an organic linker in the synthesis of novel metal-organic frameworks (mofs) with al, cr, and cu as metal ions .
Mode of Action
It has been used in the formation of supramolecular columnar liquid crystals through h-bonding .
Result of Action
It has been used in the formation of supramolecular columnar liquid crystals that exhibit strong fluorescence .
Action Environment
It is known to be stable at room temperature but may decompose under high temperature and light exposure .
Eigenschaften
IUPAC Name |
1-[3,5-di(imidazol-1-yl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-4-19(10-16-1)13-7-14(20-5-2-17-11-20)9-15(8-13)21-6-3-18-12-21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPWMCQWTGBLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3,5-tri(1H-imidazol-1-yl)benzene attractive for building metal-organic frameworks (MOFs)?
A1: 1,3,5-tri(1H-imidazol-1-yl)benzene possesses three imidazole rings, acting as nitrogen donors to coordinate with metal ions. [, , , , , , , ] This tridentate nature, coupled with the molecule's relatively rigid structure, allows the creation of robust and porous frameworks with diverse architectures. [, , , , , , , ]
Q2: How does the structure of 1,3,5-tri(1H-imidazol-1-yl)benzene influence the dimensionality of the resulting MOFs?
A2: The trigonal symmetry and the spatial arrangement of the imidazole groups in tib can lead to the formation of MOFs with varying dimensionality. Researchers have synthesized 1D chains, [] 2D layered structures, [, ] and even complex 3D frameworks [, ] by carefully selecting co-ligands and metal ions, showcasing tib's versatility in constructing diverse MOF architectures.
Q3: Can you provide specific examples of how 1,3,5-tri(1H-imidazol-1-yl)benzene-based MOFs have been utilized for sensing applications?
A3: A Cd(II)-based MOF incorporating 1,3,5-tri(1H-imidazol-1-yl)benzene has demonstrated high sensitivity and selectivity for detecting nitroaromatic compounds, especially 2,4,6-trinitrophenol (TNP) and 4-nitrophenol (4-NP) in solution. [] This detection relies on the fluorescence quenching of the MOF upon interaction with the target molecules.
Q4: Beyond sensing, are there other reported applications for 1,3,5-tri(1H-imidazol-1-yl)benzene in materials chemistry?
A4: Yes, researchers have explored 1,3,5-tri(1H-imidazol-1-yl)benzene-based MOFs for applications beyond sensing. For instance, a series of multifunctional MOFs incorporating tib exhibited excellent adsorption properties for harmful organic dyes, showing promise for environmental remediation. [] Additionally, a Co-based coordination polymer with tib displayed potential as a photocatalyst for the degradation of organic dyes under UV/Vis light irradiation. []
Q5: Are there any studies investigating the biological activity of 1,3,5-tri(1H-imidazol-1-yl)benzene-containing compounds?
A5: While research primarily focuses on material science applications, some studies explore the biological activity of tib-containing complexes. For example, a Co-based coordination polymer with 1,3,5-tri(1H-imidazol-1-yl)benzene showed inhibitory effects on human osteosarcoma cells. [, ] Additionally, trinuclear Pt(II) complexes using tib as a bridging ligand exhibited promising activity as G-quadruplex binders and telomerase inhibitors, suggesting potential anticancer applications. []
Q6: Have theoretical studies been conducted on 1,3,5-tri(1H-imidazol-1-yl)benzene or its complexes?
A6: Yes, computational methods have been employed to investigate the properties of tib-containing materials. For instance, density functional theory (DFT) calculations were used to analyze the electronic structure and band gap of a Co-based coordination polymer, providing insights into its photocatalytic activity for dye degradation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


